molecular formula C9H22Cl2N2 B2556013 2-Tert-butyl-1-methylpiperazine dihydrochloride CAS No. 1909347-65-4

2-Tert-butyl-1-methylpiperazine dihydrochloride

Cat. No.: B2556013
CAS No.: 1909347-65-4
M. Wt: 229.19
InChI Key: LMNYTZMEPMWJCI-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methylpiperazine dihydrochloride (CAS 1909347-65-4) is a high-purity chemical reagent with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . This compound is provided as a powder and should be stored at room temperature . It is recognized for its role as a key synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. This chemical is of significant interest in pharmacological studies focused on the endocannabinoid system. Research indicates that piperazine derivatives based on this scaffold can act as potent and selective antagonists of the peripheral type 1 cannabinoid receptor (CB1) . Targeting peripheral CB1 receptors is a validated approach for investigating treatments for serious metabolic conditions such as obesity, liver disease, diabetes, and metabolic syndrome, while aiming to avoid central nervous system (CNS)-related side effects associated with brain-penetrating CB1 drugs . The compound's structure, featuring a tert-butyl group on the piperazine ring, is explored to optimize binding affinity and selectivity for hCB1 over hCB2 receptors, and to fine-tune physical properties to influence drug-like characteristics, including potential peripheral restriction . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-tert-butyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-10-5-6-11(8)4;;/h8,10H,5-7H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYTZMEPMWJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-methylpiperazine dihydrochloride typically involves the alkylation of piperazine with tert-butyl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-Tert-butyl-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-tert-butyl-1-methylpiperazine dihydrochloride with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound (hypothetical) C9H20Cl2N2 (inferred) ~247.2 (estimated) 1-methyl, 2-tert-butyl High solubility (dihydrochloride salt), steric hindrance from tert-butyl group N/A
1-Boc-2-tert-Butylpiperazine hydrochloride C13H27ClN2O2 278.82 1-Boc (protecting group), 2-tert-butyl Used in synthesis; Boc group facilitates deprotection under acidic conditions
GBR 12783 dihydrochloride C28H32N2O·2HCl 485.5 Diphenylmethoxyethyl, phenylpropenyl Dopamine uptake inhibitor (IC50 = 1.8 nM), high potency
(R)-1-Ethyl-3-methylpiperazine dihydrochloride C7H18Cl2N2 205.14 1-ethyl, 3-methyl Lower steric bulk compared to tert-butyl derivatives
Piperazine, 1-(p-chloro-α-phenylbenzyl)-, dihydrochloride C17H21Cl3N2 359.72 Chlorobenzhydryl substituent Chlorine atom enhances electronic interactions
Key Observations:
  • Solubility: Dihydrochloride salts (e.g., GBR 12783) exhibit superior water solubility compared to mono-hydrochlorides (e.g., 1-Boc-2-tert-butylpiperazine hydrochloride) .
  • Pharmacological Activity : Substituents such as diphenylmethoxyethyl (in GBR 12783) correlate with high biological activity, suggesting that bulkier groups may enhance target affinity .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Bulky tert-butyl groups improve metabolic stability but may reduce solubility without salt formation .
  • Solubility vs. Bioactivity : Dihydrochloride salts balance solubility and potency, as seen in GBR 12783’s high IC50 despite its large molecular weight .

Biological Activity

2-Tert-butyl-1-methylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, influencing cellular processes. In studies involving high-throughput screening against Mycobacterium tuberculosis, compounds similar to 2-tert-butyl-1-methylpiperazine were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing significant antibacterial properties. For instance, several compounds within a related chemical series demonstrated MIC values less than 20 µM, indicating potent activity against bacterial growth .

Antimicrobial Activity

Recent research has confirmed the antimicrobial potential of piperazine derivatives, including this compound. A study identified that certain analogs exhibited MIC values as low as 6.3 µM against M. tuberculosis, highlighting their efficacy in inhibiting bacterial growth . The selectivity of these compounds for bacterial cells over human cells was also assessed, providing insights into their safety profiles.

Table: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (µM)Cytotoxicity (IC20, µM)
This compound<20>80
Analog A6.3>80
Analog B1030
Analog C2327

Case Studies

A notable case study involved the synthesis and testing of a series of piperazine derivatives, including those structurally related to this compound. These studies focused on optimizing pharmacokinetic properties while maintaining or enhancing biological activity. The results indicated that structural modifications could lead to improved solubility and metabolic stability without compromising efficacy .

Q & A

Q. Table 1: Synthesis Parameters from Key Studies

StepConditionsYield (%)Reference
ProtectionDCM, 0–10°C, 12h78
AlkylationEthyl acetate, 25°C, 6h85
Salt FormationHCl (2M), RT, 2h92

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions. For example, tert-butyl protons appear as a singlet at ~1.2 ppm, while piperazine ring protons show splitting patterns between 2.5–3.5 ppm .
  • IR Spectroscopy: Peaks at 1650–1700 cm1^{-1} indicate carbonyl groups in intermediates .
  • X-ray Crystallography: Resolves stereochemistry in chiral analogs (e.g., (2R,6R)-isomers) .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from substituent positional isomerism (e.g., ortho vs. para substitutions). Strategies include:

  • Comparative Bioassays: Test analogs (Table 2) under identical conditions .
  • Molecular Docking: Predict binding affinities to receptors (e.g., serotonin receptors) using software like AutoDock .

Q. Table 2: Comparative Bioactivity of Piperazine Analogs

CompoundSubstituent PositionIC50_{50} (nM)Reference
1-(2-Methylbenzyl) analogOrtho120
1-(4-Methylbenzyl) analogPara450

Advanced: What methodologies elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via HPLC or TLC to identify intermediates .
  • Computational Modeling: Use density functional theory (DFT) to map energy barriers for tert-butyl group migration .
  • Isotopic Labeling: 15^{15}N-labeled piperazine tracks nitrogen participation in ring-opening reactions .

Basic: How are impurities controlled during synthesis?

Methodological Answer:

  • By-Product Mitigation: Optimize reaction stoichiometry to avoid over-alkylation .
  • HPLC Analysis: Detect impurities using C18 columns with acetonitrile/water gradients (detection limit: 0.1%) .
  • Recrystallization Solvents: Ethanol/water mixtures preferentially dissolve target compound over impurities .

Advanced: How can Design of Experiments (DOE) optimize synthesis?

Methodological Answer:
DOE reduces trial-and-error by statistically varying parameters:

  • Variables: Temperature, solvent polarity, catalyst loading .
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 45°C, 0.1 mol% catalyst) for >90% yield .

Advanced: What computational tools predict biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., with hERG channels) using GROMACS .
  • Quantum Mechanics (QM): Calculate charge distribution on the piperazine ring to predict nucleophilic sites .

Basic: How does the dihydrochloride salt form influence solubility and stability?

Methodological Answer:

  • Solubility Enhancement: The salt form increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
  • Stability: Hygroscopicity is reduced by lyophilization; store at -20°C under argon to prevent degradation .

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